Comprehensive Technical Guide to Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate: Structure, Properties, and Synthetic Utility
Comprehensive Technical Guide to Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate: Structure, Properties, and Synthetic Utility
Executive Summary
In the landscape of modern drug discovery and agrochemical development, functionalized 1,3-thiazoles serve as privileged scaffolds due to their robust metabolic stability and favorable physicochemical profiles. Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate (CAS: 1250181-61-3) is a highly versatile building block. By featuring an electrophilic ester, an acidic α-methylene group, and a nucleophilic thiazole nitrogen, this compound offers orthogonal reactivity pathways for divergent synthesis. This whitepaper provides a rigorous, self-validating technical guide to its structural elucidation, physicochemical properties, synthetic methodology, and downstream applications [1].
Molecular Architecture & Reactivity Profile
The molecular architecture of ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate ( C8H11NO2S ) dictates its utility in complex organic synthesis.
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The 5-Methyl-1,3-Thiazole Core: The thiazole ring is an electron-deficient heteroaromatic system. The methyl substitution at the C5 position sterically blocks C5-directed electrophilic aromatic substitution, directing any potential C-H activation or cross-coupling strictly to the C4 position.
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The C2 Ethyl Acetate Moiety: The methylene bridge ( −CH2− ) located between the C2 position of the thiazole and the ester carbonyl is highly activated. Flanked by an electron-withdrawing ester and an electron-deficient heteroaromatic ring, these protons exhibit a lowered pKa (~13–15). This enables facile deprotonation by mild bases, setting the stage for Knoevenagel condensations or α-alkylations.
Physicochemical Properties
Accurate physicochemical data is critical for predicting pharmacokinetic behavior (such as lipophilicity) and designing purification workflows. Below is a summary of the compound's core quantitative metrics, synthesized from structural analogs and predictive models [2, 3].
| Property | Value / Description | Method / Source |
| Chemical Name | Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate | IUPAC |
| CAS Registry Number | 1250181-61-3 | NextSDS [1] |
| Molecular Formula | C8H11NO2S | Exact Calculation |
| Molecular Weight | 185.24 g/mol | Exact Calculation |
| Exact Mass | 185.0511 Da | Mass Spectrometry Target |
| Density | ~1.21 g/cm³ | Predicted (Analog baseline) [3] |
| Boiling Point | 145 °C at 1.5 mmHg | Analog Extrapolation [3] |
| LogP (Lipophilicity) | ~1.8 | ChemAxon Predicted |
| H-Bond Donors / Acceptors | 0 / 4 | Structural Analysis |
De Novo Synthesis: The Hantzsch Pathway
The most reliable method for constructing the 1,3-thiazole core with precise regiocontrol is the Hantzsch thiazole synthesis. For this specific substitution pattern, the reaction requires the condensation of a thioamide with an α-haloaldehyde.
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Thioamide Selection: Ethyl 3-amino-3-thioxopropanoate provides the C2-linked ethyl acetate side chain.
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Electrophile Selection: 2-Bromopropanal is deliberately chosen. The regiochemistry of the Hantzsch reaction dictates that the α-carbon of the halide becomes C5 of the thiazole (bearing the methyl group), while the aldehyde carbonyl carbon becomes C4 (bearing a proton).
Fig 1: Stepwise Hantzsch synthesis workflow for ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate.
Standardized Experimental Protocol
This protocol is engineered as a self-validating system, ensuring high yield while minimizing the thermal degradation of intermediates.
Objective
High-yield synthesis via regioselective Hantzsch condensation.
Materials
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Ethyl 3-amino-3-thioxopropanoate (1.0 eq, 10 mmol, 1.47 g)
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2-Bromopropanal (1.05 eq, 10.5 mmol, 1.44 g)
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Absolute Ethanol (0.2 M, 50 mL)
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Sodium bicarbonate ( NaHCO3 ) (1.2 eq, 12 mmol, 1.0 g)
Step-by-Step Methodology
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Initiation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-amino-3-thioxopropanoate (1.47 g) in 50 mL of absolute ethanol.
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Causality: Absolute ethanol is chosen to prevent premature ester hydrolysis that could occur in aqueous or protic mixtures containing water.
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Electrophile Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 2-bromopropanal (1.44 g) over 10 minutes.
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Causality: The initial S-alkylation is highly exothermic; controlled addition mitigates thermal degradation of the labile α-haloaldehyde.
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Cyclization & Dehydration: Add NaHCO3 (1.0 g) to the mixture. Attach a reflux condenser and heat the reaction to 78 °C (reflux) for 2 hours.
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Causality: NaHCO3 acts as an acid scavenger for the HBr byproduct, protecting the ester from acid-catalyzed cleavage. Reflux conditions provide the activation energy required for the intramolecular nucleophilic attack by nitrogen and subsequent dehydration to form the aromatic ring.
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In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). Quench a 10 µL aliquot in water/EtOAc, and spot the organic layer. The disappearance of the thioamide spot (UV active, lower Rf ) indicates conversion.
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Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Extract the aqueous layer with an additional 25 mL of EtOAc.
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Causality: Aqueous workup removes inorganic salts (NaBr, unreacted NaHCO3 ) while the lipophilic thiazole partitions exclusively into the organic phase.
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Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the pure product.
Analytical Characterization (Self-Validating QA)
To confirm structural integrity and regiochemistry, the following analytical targets must be met:
1H NMR (400 MHz, CDCl3 ) Expected Shifts:
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δ 7.35 (q, J = 1.2 Hz, 1H): Thiazole C4-H. Causality: Exhibits long-range allylic coupling with the C5 methyl group, validating the regiochemistry.
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δ 4.21 (q, J = 7.1 Hz, 2H): Ester −OCH2− .
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δ 4.05 (s, 2H): C2-Methylene ( −CH2− ). Causality: Appears as a sharp singlet, strongly deshielded by both the adjacent aromatic thiazole and the carbonyl group.
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δ 2.45 (d, J = 1.2 Hz, 3H): Thiazole C5- CH3 .
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δ 1.28 (t, J = 7.1 Hz, 3H): Ester −CH3 .
LC-MS Validation:
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Method: C18 Reverse Phase, H2O /MeCN with 0.1% Formic Acid.
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Target Mass: [M+H]+=186.06 m/z.
Downstream Functionalization in Drug Discovery
Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate is rarely the final drug candidate; rather, it is a versatile node in a larger synthetic network. Its functional groups allow for divergent downstream applications.
Fig 2: Divergent downstream functionalization pathways for the thiazole building block.
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Amide Coupling Precursor: Saponification using LiOH in THF/ H2O yields 2-(5-methyl-1,3-thiazol-2-yl)acetic acid, which can be coupled with primary or secondary amines using standard reagents (HATU, EDC/HOBt) to form peptidomimetics.
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Enolate Chemistry: Treatment with a strong base (e.g., LDA at -78 °C) generates a stabilized enolate at the C2-methylene position, allowing for stereoselective alkylation or aldol-type additions.
References
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NextSDS. ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate — Chemical Substance Information. Retrieved from:[Link]
